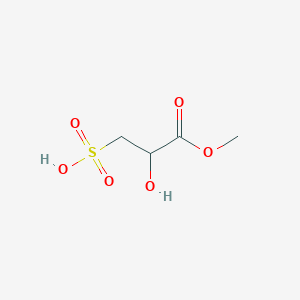![molecular formula C9H3F7S B13320672 7-(Difluoromethyl)-2,2,3,3,6-pentafluoro-2,3-dihydrobenzo[b]thiophene](/img/structure/B13320672.png)
7-(Difluoromethyl)-2,2,3,3,6-pentafluoro-2,3-dihydrobenzo[b]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Difluoromethyl)-2,2,3,3,6-pentafluoro-2,3-dihydrobenzo[b]thiophene is a fluorinated thiophene derivative. Thiophene derivatives are known for their diverse applications in various fields such as organic semiconductors, pharmaceuticals, and materials science. The incorporation of fluorine atoms into the thiophene ring enhances the compound’s chemical stability, lipophilicity, and bioavailability, making it a valuable compound for scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated thiophene derivatives, including 7-(Difluoromethyl)-2,2,3,3,6-pentafluoro-2,3-dihydrobenzo[b]thiophene, can be achieved through various methods. One common approach involves the direct fluorination of thiophene rings using molecular fluorine (F2) or other fluorinating agents. For instance, the reaction of thiophene with fluorine at low temperatures can yield a mixture of fluorinated thiophenes . Another method involves the use of electrophilic fluorinating reagents such as sulfur tetrafluoride (SF4) or perchloryl fluoride (FClO3) to introduce fluorine atoms into the thiophene ring .
Industrial Production Methods
Industrial production of fluorinated thiophene derivatives often involves large-scale reactions using efficient and cost-effective fluorinating agents. The use of gaseous SF3+ as an electrophilic monofluorinating reagent has been reported as an effective method for the large-scale synthesis of fluorinated thiophenes . Additionally, the reaction of ortho-fluorinated trifluoroacetophenones with methyl thioglycolate has been employed to synthesize 2-trifluoromethylbenzo[b]thiophenes .
Chemical Reactions Analysis
Types of Reactions
7-(Difluoromethyl)-2,2,3,3,6-pentafluoro-2,3-dihydrobenzo[b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo halogen dance reactions, where halogen atoms migrate within the thiophene ring under the influence of strong bases such as lithium diisopropylamide (LDA).
Electrophilic and Nucleophilic Reactions: The presence of fluorine atoms makes the compound susceptible to electrophilic and nucleophilic attacks, leading to the formation of various substituted thiophene derivatives.
Common Reagents and Conditions
Halogen Dance Reaction: Utilizes LDA to induce halogen migration within the thiophene ring.
Electrophilic Fluorination: Employs reagents such as SF4 or FClO3 to introduce fluorine atoms into the thiophene ring.
Major Products Formed
The major products formed from these reactions include various polyhalogenated thiophene derivatives, which can serve as intermediates for further functionalization and synthesis of complex molecular structures .
Scientific Research Applications
7-(Difluoromethyl)-2,2,3,3,6-pentafluoro-2,3-dihydrobenzo[b]thiophene has several scientific research applications:
Organic Semiconductors: The compound is used in the development of organic semiconductors for electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Pharmaceuticals: Fluorinated thiophene derivatives exhibit various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Materials Science: The compound is utilized in the fabrication of advanced materials with unique properties, such as corrosion inhibitors and photochromic compounds.
Mechanism of Action
The mechanism of action of 7-(Difluoromethyl)-2,2,3,3,6-pentafluoro-2,3-dihydrobenzo[b]thiophene involves its interaction with specific molecular targets and pathways. For instance, fluorinated thiophene derivatives have been shown to act as selective inhibitors of histone deacetylase (HDAC) enzymes, which play a crucial role in regulating gene expression and cellular functions . Additionally, the compound’s fluorine atoms enhance its binding affinity to target proteins, leading to improved efficacy and selectivity .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrafluorothiophene: Another fluorinated thiophene derivative with similar applications in organic semiconductors and pharmaceuticals.
2-Trifluoromethylbenzo[b]thiophene: A compound with a trifluoromethyl group, used in the synthesis of advanced materials and pharmaceuticals.
Uniqueness
7-(Difluoromethyl)-2,2,3,3,6-pentafluoro-2,3-dihydrobenzo[b]thiophene is unique due to its specific arrangement of fluorine atoms and the presence of a difluoromethyl group. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C9H3F7S |
|---|---|
Molecular Weight |
276.18 g/mol |
IUPAC Name |
7-(difluoromethyl)-2,2,3,3,6-pentafluoro-1-benzothiophene |
InChI |
InChI=1S/C9H3F7S/c10-4-2-1-3-6(5(4)7(11)12)17-9(15,16)8(3,13)14/h1-2,7H |
InChI Key |
YTEZNQMWNOVMGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C(C(S2)(F)F)(F)F)C(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


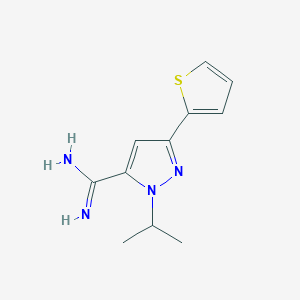
![2-[2-(Oxolan-2-yl)ethyl]cyclopentan-1-ol](/img/structure/B13320601.png)
![2-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13320602.png)
![7-Cyclopentyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13320610.png)
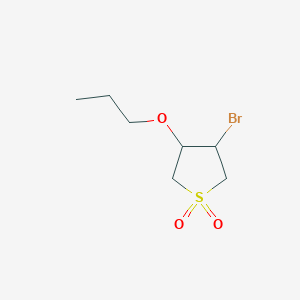
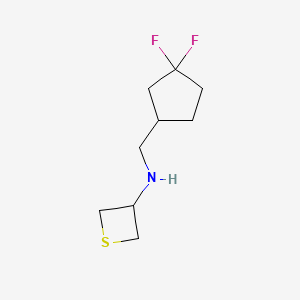
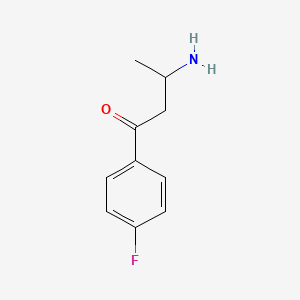
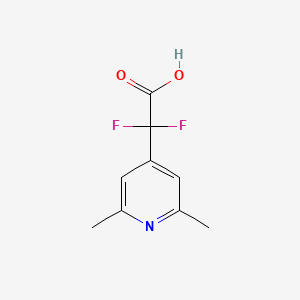
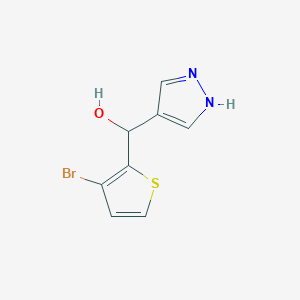
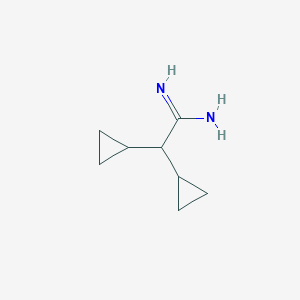
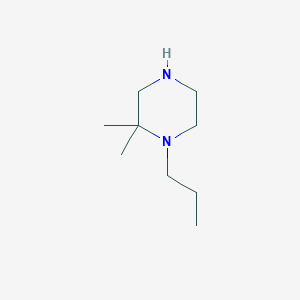
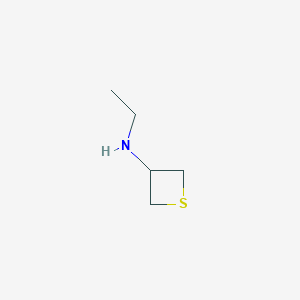
![7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13320667.png)
